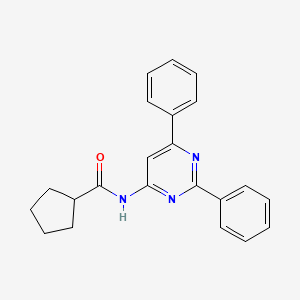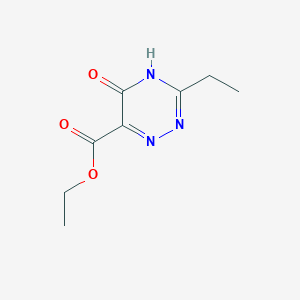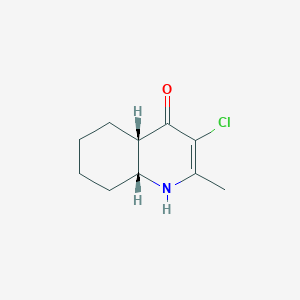
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol is a complex organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and material science. This particular compound is characterized by its unique structure, which includes a chlorine atom, a methyl group, and a hydroxyl group attached to a hexahydroquinoline ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinoline ring. The introduction of the chlorine atom and the hydroxyl group can be achieved through selective halogenation and hydroxylation reactions, respectively. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine group can produce an amino derivative.
Wissenschaftliche Forschungsanwendungen
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound finds use in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The chlorine and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure without the hexahydro ring and additional functional groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, used for treating autoimmune diseases.
Uniqueness
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
(4aS,8aR)-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H14ClNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h7-8,12H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
MBAIFRJZYOIGOT-JGVFFNPUSA-N |
Isomerische SMILES |
CC1=C(C(=O)[C@H]2CCCC[C@H]2N1)Cl |
Kanonische SMILES |
CC1=C(C(=O)C2CCCCC2N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


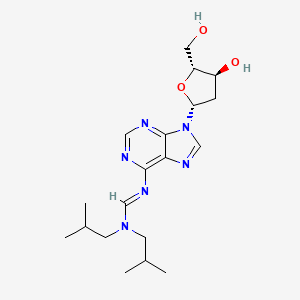
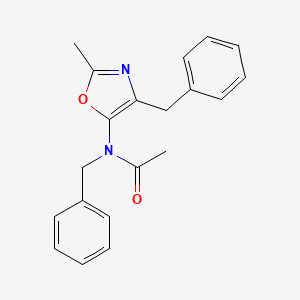
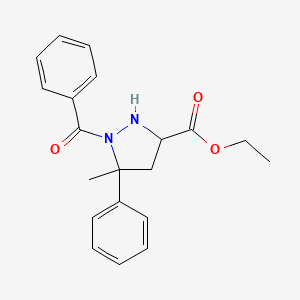
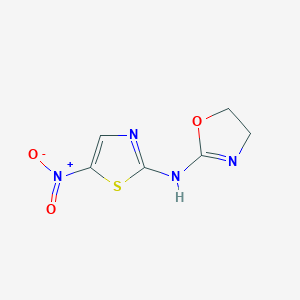
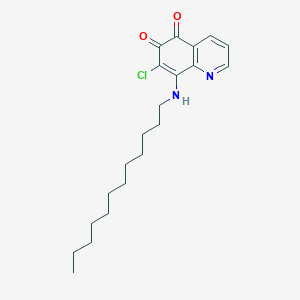

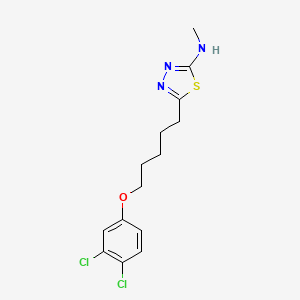
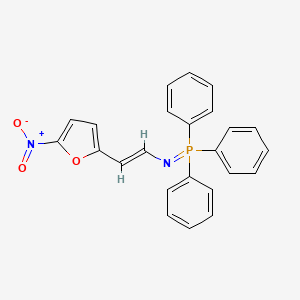
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
![Cyclopropa[3,4]pentaleno[1,2-B]pyrazine](/img/structure/B12896430.png)
